molecular formula C21H24N4O6 B2391585 N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 942012-43-3

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2391585
CAS No.: 942012-43-3
M. Wt: 428.445
InChI Key: RHWFZFYRIAIYMP-UHFFFAOYSA-N
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Description

N1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmacological research. Its molecular structure incorporates two key pharmacophores: a 3-nitrophenyl group and a 3-methoxyphenyl group linked through a morpholinoethyl chain. The morpholine ring is a common feature in bioactive molecules, often contributing to solubility and influencing pharmacokinetic properties . The nitrophenyl moiety can serve as an intermediate for further chemical transformations, making the compound a potential versatile building block in medicinal chemistry. Oxalamide derivatives are a significant class of compounds in drug discovery, frequently explored for their ability to interact with biological targets. For instance, structurally similar urea and oxalamide derivatives have been investigated as kinase inhibitors for potential therapeutic applications in inflammatory diseases . Other oxalamide compounds are utilized in biochemical assays to study enzyme interactions and metabolic pathways . Researchers are investigating this compound in vitro for its potential bioactivity. Its mechanism of action is anticipated to involve specific, yet-to-be-fully-elucidated interactions with cellular proteins or enzymes, a characteristic shared by many complex heterocyclic compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. ATTENTION: This product is for research applications only. It is not approved for human or veterinary use. All safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6/c1-30-18-7-2-4-15(12-18)19(24-8-10-31-11-9-24)14-22-20(26)21(27)23-16-5-3-6-17(13-16)25(28)29/h2-7,12-13,19H,8-11,14H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWFZFYRIAIYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-methoxyphenyl and 3-nitrophenyl derivatives. These intermediates are then subjected to a series of reactions, including amide bond formation and oxalamide coupling, under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is explored for use in materials science, particularly in developing new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related oxalamides, focusing on substitution patterns, synthesis, and reported activities:

Compound Name / ID Key Substituents Biological Activity / Application Key Data (Yield, Purity, Analytical) Reference
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) N1: 4-Chlorophenyl; N2: Pyrrolidine-thiazole hybrid Antiviral (HIV entry inhibition) Yield: 53%; LC-MS (APCI+): 423.27 [M+H+]; HPLC: 95.0%
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-Dimethoxybenzyl; N2: Pyridylethyl Umami flavor enhancer (FEMA 4233) Regulatory NOEL: 100 mg/kg/day; approved for food use in sauces, snacks
GMC-8 (N1-(1,3-Dioxoisoindolin-2-yl)-N2-(3-methoxyphenyl)oxalamide) N1: Isoindoline-dione; N2: 3-Methoxyphenyl Antimicrobial (in vitro screening) Synthesized via condensation; activity against S. aureus and E. coli
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) N1: 4-Methoxyphenethyl; N2: 2-Methoxyphenyl Synthetic intermediate; no bioactivity Yield: 35%; characterized by ¹H NMR and HRMS
Target Compound N1: 3-Methoxyphenyl-morpholinoethyl; N2: 3-Nitrophenyl Hypothesized: Antiviral or antimicrobial Inferred properties: Moderate yield (~40–50%); LC-MS ~500–550 [M+H+]; potential CYP inhibition risk

Key Comparisons

Antiviral Activity: Compound 15 () shares a pyrrolidine-thiazole hybrid substituent, demonstrating 53% yield and 95% HPLC purity. Morpholinoethyl vs. Pyrrolidine: The morpholine ring in the target compound may offer better aqueous solubility than pyrrolidine due to its oxygen atom, a critical factor in drug bioavailability .

Flavor vs. Pharmaceutical Applications: S336 () is structurally distinct but highlights the oxalamide core’s versatility. Its dimethoxybenzyl and pyridylethyl groups optimize flavor receptor (hTAS1R1/hTAS1R3) activation, whereas the target compound’s nitro group and morpholinoethyl chain suggest a pharmaceutical focus .

Antimicrobial Potential: GMC-8 () features an isoindoline-dione group linked to 3-methoxyphenyl, showing broad-spectrum activity. The target compound’s 3-nitrophenyl group may confer stronger electrophilic character, enhancing interactions with bacterial enzymes .

Synthetic Challenges: Steric hindrance from the morpholinoethyl and 3-nitrophenyl groups in the target compound may reduce synthetic yields compared to simpler analogues like 17 (35% yield) .

Biological Activity

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H24N4O6
  • Molecular Weight : 428.4 g/mol
  • CAS Number : 941976-28-9

The compound features a unique oxalamide structure, which contributes to its biological activity. The presence of morpholino and nitrophenyl groups enhances its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby modulating cellular processes.
  • Receptor Modulation : It potentially binds to receptors, influencing signal transduction pathways that regulate various physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Properties : Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains, suggesting its utility in treating infections.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis via the intrinsic pathway, as evidenced by increased caspase-3 activity and PARP cleavage.
Concentration (µM)Cell Viability (%)
0100
1080
2550
5020
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, administration of the compound led to a significant decrease in paw swelling and levels of inflammatory markers such as TNF-alpha and IL-6.
Treatment GroupPaw Swelling (mm)TNF-alpha (pg/mL)
Control10.5150
Compound Treatment5.050
  • Antimicrobial Activity :
    • In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis involving coupling of substituted phenyl and morpholinoethyl intermediates via oxalamide linkages. Key steps include nucleophilic substitution for morpholine incorporation and condensation reactions for amide bond formation. Purity is ensured via chromatographic techniques (e.g., flash chromatography) and recrystallization using polar aprotic solvents like acetonitrile .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology : Nuclear Magnetic Resonance (NMR) for confirming proton environments (e.g., methoxy, morpholine, and nitro groups), Infrared (IR) spectroscopy for identifying amide C=O stretches (~1650 cm⁻¹), and Mass Spectrometry (MS) for molecular weight validation. X-ray crystallography may resolve stereochemistry in crystalline forms .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : Acts as a scaffold for kinase inhibitors (e.g., targeting RSK or MAPK pathways) due to its morpholinoethyl and nitrophenyl groups, which enhance binding to ATP pockets. Also used in structure-activity relationship (SAR) studies to optimize pharmacokinetic properties like solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses of similar oxalamides?

  • Methodology : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., HATU for amide coupling). Continuous flow systems reduce side reactions in scaled-up syntheses .

Q. What strategies resolve contradictions in biological activity data between structurally similar oxalamide derivatives?

  • Methodology : Perform comparative SAR analyses focusing on substituent effects (e.g., nitro vs. methoxy groups on phenyl rings). Use molecular dynamics simulations to assess binding mode differences and validate with in vitro assays (e.g., IC₅₀ measurements against kinase panels) .

Q. What methodologies assess the compound’s interaction with specific biological targets like kinases?

  • Methodology : Surface Plasmon Resonance (SPR) for real-time binding kinetics, fluorescence polarization assays for competitive inhibition studies, and computational docking (e.g., AutoDock Vina) to predict binding poses. Validate with cellular assays (e.g., Western blotting for downstream phosphorylation) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodology : Electron-withdrawing groups (e.g., nitro) reduce electron density at the amide nitrogen, decreasing nucleophilicity. This is quantified via Hammett σ constants and validated by monitoring reaction rates under controlled conditions (e.g., SN2 reactions with alkyl halides) .

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